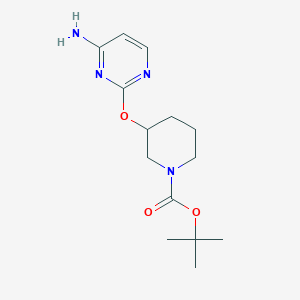

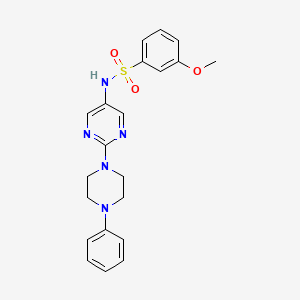

Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate" is a chemical entity that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the compound due to their structural similarities and potential use in drug discovery and development .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step reactions, starting from commercially available precursors. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield of 71.4% . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium, involving SN2 substitution, reduction, oxidation, and acylation steps, achieving a total yield of 80.2% . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency, which could be applied to the synthesis of "Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate" .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and FT-IR . X-ray crystallography is also employed to determine the crystal structure of these compounds, providing detailed insights into their three-dimensional conformations . Computational methods such as density functional theory (DFT) are used to optimize molecular structures and compare them with experimental data, ensuring the accuracy of the structural information .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including Mitsunobu reaction, allylation, and reactions with aromatic aldehydes to form Schiff base compounds . These reactions are crucial for further functionalization of the piperidine core and demonstrate the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their structural features. For example, the introduction of tert-butyl and other substituents can improve the physicochemical properties of these compounds, making them more suitable for drug-like applications . The presence of intramolecular hydrogen bonds and other non-covalent interactions can affect the stability and reactivity of these molecules . Additionally, computational analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) provide insights into the electronic properties and potential reactivity of these compounds .

科学的研究の応用

Synthesis and Characterization

Research demonstrates the synthesis and characterization of compounds related to Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate, focusing on the synthesis of complex molecules that could serve as intermediates in pharmaceutical development. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur showcases the compound's relevance in synthesizing Schiff base compounds. These compounds are characterized using spectroscopic methods, and their structures are further analyzed through X-ray crystallography, highlighting their potential in material science and drug design due to their molecular and crystal structure stability facilitated by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Stereoselective Synthesis

Stereoselective synthesis plays a critical role in the creation of enantiomerically pure compounds for pharmaceutical applications. Research on the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents to form corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates demonstrates the compound's utility in preparing diverse piperidine derivatives. Such derivatives are promising synthons for the preparation of compounds with potential biological activity, showcasing the importance of tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate in drug discovery and development (Moskalenko & Boev, 2014).

Molecular Structure Analysis

The analysis of molecular structures, including the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, reveals detailed insights into their crystal structures and molecular packing. X-ray studies highlight the orientation of side chains and the impact of structural modifications on the compounds' properties, which is essential for designing compounds with desired physical and chemical characteristics for various applications, including pharmaceuticals and materials science (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

将来の方向性

特性

IUPAC Name |

tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNHRGBHXHNUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)